Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt

Description

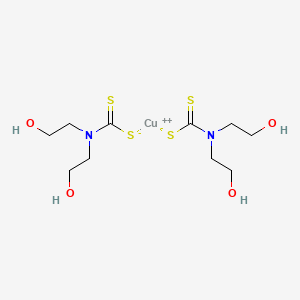

Bis(2-hydroxyethyl)dithiocarbamic acid copper salt (CAS RN: 52611-57-1) is a copper(II) complex with the molecular formula C₁₀H₂₀CuN₂O₄S₄ and a molecular weight of 408.12 g/mol . It is synthesized by reacting copper(II) salts with sodium bis(2-hydroxyethyl)dithiocarbamate, a ligand featuring two hydroxyethyl (-CH₂CH₂OH) substituents on the dithiocarbamate group. The hydroxyethyl groups enhance polarity and solubility in polar solvents, distinguishing it from simpler alkyl-substituted analogs .

Properties

Molecular Formula |

C10H20CuN2O4S4 |

|---|---|

Molecular Weight |

424.1 g/mol |

IUPAC Name |

copper;N,N-bis(2-hydroxyethyl)carbamodithioate |

InChI |

InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |

InChI Key |

CWZKOKSQKMDNMW-UHFFFAOYSA-L |

Canonical SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis(2-Hydroxyethyl)dithiocarbamic Acid Copper Salt

General Synthetic Strategy

The synthesis generally involves the formation of the bis(2-hydroxyethyl)dithiocarbamate ligand followed by complexation with copper(II) or copper(I) salts. The ligand is prepared by reacting 2-aminoethanol (ethanolamine) with carbon disulfide in the presence of a base such as sodium hydroxide to form the sodium salt of bis(2-hydroxyethyl)dithiocarbamate. This salt is then reacted with copper salts to yield the copper complex.

Preparation of Sodium Bis(2-Hydroxyethyl)dithiocarbamate

- Reaction : 2-aminoethanol + carbon disulfide + sodium hydroxide → sodium bis(2-hydroxyethyl)dithiocarbamate

- Conditions : Aqueous medium, room temperature, stirring for 30 minutes

- Notes : The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, followed by deprotonation by sodium hydroxide.

Complexation with Copper Salts

Two main approaches are reported for copper complex formation:

Reaction with Copper(I) Chloride (CuCl)

- Procedure : The sodium salt of bis(2-hydroxyethyl)dithiocarbamate is reacted with an excess of cuprous chloride (CuCl) in an aqueous solution.

- Atmosphere : Inert gas (e.g., nitrogen) to prevent oxidation of copper(I) to copper(II).

- Additives : Sodium bisulfite is added to avoid oxidation, and sodium chloride is used to solubilize CuCl.

- Temperature : Room temperature.

- Isolation : The precipitated copper complex is filtered, washed with saturated sodium chloride solution containing sodium bisulfite, followed by water until chloride-free, then dried.

- Result : A copper(I) dithiocarbamate complex with high copper content (47-50% copper by weight) is obtained.

- Reference : Detailed in US Patent US2998442A, describing analogous preparation for dimethyl dithiocarbamate copper complexes, applicable with bis(2-hydroxyethyl)dithiocarbamate salts.

Reaction with Copper(II) Nitrate Trihydrate (Cu(NO3)2·3H2O)

- Procedure : The ligand bis(2-hydroxyethyl)dithiocarbamic acid or its salt is dissolved in methanol with triethylamine as a base, then copper(II) nitrate trihydrate solution is added dropwise.

- Conditions : Stirring and reflux at approximately 80 °C for 4 hours.

- Isolation : After reaction completion, the mixture is cooled, washed with cold methanol to remove unreacted materials, and dried under vacuum.

- Product : Copper(II) bis(2-hydroxyethyl)dithiocarbamate complex, typically a brown powder.

- Reference : Adapted from synthesis of copper complexes of related ligands, such as 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde derivatives, demonstrating feasibility of copper complex formation with hydroxyethyl-dithiocarbamate ligands.

Alternative Synthetic Routes and Modifications

- Use of other copper salts : Copper(II) chloride or copper(II) acetate can also be used, sometimes with acidification or base addition to control pH and complex stability.

- pH control : Maintaining slightly basic conditions favors complex stability; acidic conditions may lead to decomposition or ligand elimination.

- Solvent choice : Water, methanol, or ethanol are commonly used solvents.

- Reaction time : Typically ranges from 30 minutes to several hours depending on temperature and reagent concentrations.

Data Tables Summarizing Preparation Conditions and Yields

Analytical and Characterization Notes

- Elemental analysis confirms copper content between 47-50% for copper(I) complexes.

- FT-IR spectroscopy shows characteristic dithiocarbamate bands (C=S stretching).

- UV-Vis spectroscopy indicates ligand-to-metal charge transfer bands.

- Thermal analysis (TGA) shows stability up to ~100 °C for copper complexes with hydroxyethyl ligands.

- X-ray diffraction confirms coordination geometry around copper centers.

- Washing protocols with sodium chloride and sodium bisulfite solutions are critical to remove chloride ions and prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiol derivatives.

Substitution: The copper center can undergo ligand exchange reactions with other dithiocarbamate ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.

Major Products Formed

Oxidation: Disulfides and other oxidized derivatives.

Reduction: Thiol derivatives.

Substitution: New copper complexes with different dithiocarbamate ligands.

Scientific Research Applications

Biochemical Applications

1.1 Protein Purification

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is notable for its chelating properties, which allow it to selectively bind to proteins with specific metal-binding domains. This property is exploited in affinity chromatography for the isolation and purification of target proteins. The compound's terminal hydroxyl groups can interact with hydroxyl groups on proteins, while the sulfur atoms coordinate with metal ions bound to the proteins, facilitating separation from complex mixtures.

1.2 Anticancer Activity

Recent studies have indicated that Copper(II) Bis(2-hydroxyethyl)dithiocarbamate exhibits significant biological activity, particularly as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and disruption of mitochondrial function . The compound's ability to mobilize copper from tissues suggests potential therapeutic uses in conditions associated with metal overload.

Materials Science Applications

2.1 Nanoparticle Synthesis

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate serves as a precursor for synthesizing copper sulfide nanoparticles. These nanoparticles have promising applications in electronics, catalysis, and photothermal therapy due to their unique optical and electronic properties. The synthesis process typically involves thermal decomposition or chemical reduction methods to achieve desired nanoparticle characteristics.

2.2 Coordination Chemistry

The compound's coordination chemistry has been extensively studied, leading to the development of various metal complexes that exhibit distinct catalytic properties. For instance, it has been used in creating heterobimetallic coordination networks that enhance catalytic efficiency in organic transformations .

Environmental Remediation Applications

3.1 Heavy Metal Chelation

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate has shown efficacy in removing heavy metals from wastewater. Its chelating properties allow it to bind to various heavy metals, facilitating their removal from contaminated environments. A study demonstrated that modified dithiocarbamates effectively removed lead(II), copper(II), and cadmium(II) from wastewater within a short time frame .

Table 1: Heavy Metal Removal Performance

| Dithiocarbamate Compound Used | Heavy Metals Removed | Media/Samples Remediated | Amount Removed/Performance |

|---|---|---|---|

| Iron-containing graphene oxide modified with dithiocarbamate | Hg(II), Pb(II), Cd(II), Cu(II) | Wastewater | 181.82 mg/g (Hg), 147.06 mg/g (Pb), 116.28 mg/g (Cd), 113.64 mg/g (Cu) |

| Dithiocarbamate-modified coal | Ni(II) | Aqueous solution | 82.37 mg/g |

| Al(OH)-poly(acrylamide-dimethyldiallylammonium chloride)-graft-dithiocarbamate | Pb(II), Cu(II) | Wastewater | 17.777 mg/g (Cu), 586.699 mg/g (Pb) |

| Poly-sodium dithiocarbamate | Zn(II), Ni(II), Cu(II) | Electroplating wastewater | 226.76 mg/g (Zn), 234.47 mg/g (Ni), 245.53 mg/g (Cu) |

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)dithiocarbamic acid copper salt involves its interaction with molecular targets such as enzymes and proteins. The copper center plays a crucial role in binding to these targets, leading to the inhibition of enzymatic activity. The dithiocarbamate ligands also contribute to the compound’s ability to chelate metal ions, which can disrupt various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Copper dithiocarbamates exhibit diverse properties depending on their ligand substituents. Below is a comparative analysis of Bis(2-hydroxyethyl)dithiocarbamic acid copper salt with other copper dithiocarbamates:

Solubility and Stability

The hydroxyethyl substituents in Bis(2-hydroxyethyl)dithiocarbamate enhance water solubility compared to alkyl analogs, making it suitable for aqueous-phase reactions. However, this may reduce thermal stability due to hydrogen-bonding interactions .

Key Research Findings

Biological Activity

Bis(2-hydroxyethyl)dithiocarbamic acid copper salt, commonly referred to as copper(II) bis(2-hydroxyethyl)dithiocarbamate, is a coordination compound that has garnered attention for its diverse biological activities. This compound is part of a broader class of dithiocarbamates, which are known for their applications in agriculture, medicine, and materials science. The biological activity of this compound is particularly noteworthy in the realms of anticancer research, antimicrobial effects, and potential therapeutic applications in various diseases.

Anticancer Activity

Research indicates that copper dithiocarbamate complexes exhibit significant anticancer properties. These compounds can inhibit critical enzymes involved in cancer cell proliferation, such as catalase, and induce apoptosis through mitochondrial pathways. For instance, studies have shown that copper complexes derived from dithiocarbamates are more effective than their zinc counterparts in inhibiting proteasome activity and promoting apoptosis in breast and prostate cancer cells .

Case Study: Copper(II) Dithiocarbamate Complexes

A comparative study evaluated the effects of pyrrolidine dithiocarbamate (PyDT) complexes with zinc(II) and copper(II) on cancer cell lines. The copper complex demonstrated a higher potency in reducing cell viability and inducing apoptosis compared to the zinc complex. This suggests that the metal ion plays a crucial role in the biological activity of dithiocarbamate derivatives .

The mechanism by which copper dithiocarbamates exert their anticancer effects involves several pathways:

- Inhibition of Proteasome Activity : By inhibiting the proteasome, these compounds disrupt the degradation of pro-apoptotic factors, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Copper ions can induce oxidative stress within cancer cells, further promoting cell death.

- Interference with DNA Synthesis : Some studies have indicated that dithiocarbamate derivatives can inhibit DNA and RNA synthesis more effectively than traditional chemotherapeutics like cisplatin .

Antimicrobial Properties

Copper(II) bis(2-hydroxyethyl)dithiocarbamate also exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt cellular membranes and interfere with metabolic processes makes it a potential candidate for treating infections caused by bacteria and fungi.

Table 1: Antimicrobial Efficacy of Copper Dithiocarbamates

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Applications in Disease Treatment

Beyond its anticancer and antimicrobial properties, research has explored the use of copper dithiocarbamates in treating other diseases:

- Tuberculosis : Certain derivatives have shown effectiveness against tuberculosis by inhibiting carbonic anhydrase enzymes crucial for bacterial survival .

- Alzheimer's Disease : Hybrid compounds combining coumarin with dithiocarbamates have been synthesized to inhibit acetylcholinesterase (AChE), potentially reversing cognitive dysfunction associated with Alzheimer's disease .

Toxicity and Safety Profile

While the biological activity of copper(II) bis(2-hydroxyethyl)dithiocarbamate is promising, it is essential to consider its toxicity. Studies have reported that high doses can lead to neurotoxic effects and reproductive issues in animal models. The LD50 values indicate significant risk at concentrations exceeding 50 mg/kg body weight .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for Bis(2-Hydroxyethyl)dithiocarbamic Acid Copper Salt, and how can purity be validated?

- Methodological Guidance :

- Synthesis : Prepare via ligand exchange by reacting sodium bis(2-hydroxyethyl)dithiocarbamate with copper sulfate in aqueous medium under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Purity Validation : Use elemental analysis (C, H, N, S, Cu) to confirm stoichiometry. Employ FT-IR spectroscopy to verify dithiocarbamate ligand coordination (C=S stretching at ~1000–1100 cm⁻¹ and N–CS₂ bands at ~1500 cm⁻¹) .

- Challenges : Copper(II) may undergo reduction to Cu(I) during synthesis; monitor via UV-Vis spectroscopy (λmax ~400–450 nm for Cu(II)-dithiocarbamate complexes) .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Guidance :

- Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under dark/light-exposed conditions for 1–6 months.

- Analyze degradation via HPLC (C18 column, mobile phase: methanol/water) and track changes in UV-Vis absorption spectra. Copper(II) complexes are prone to photodegradation; use amber vials for light-sensitive experiments .

Q. What spectroscopic techniques are most effective for characterizing its structure and coordination geometry?

- Methodological Guidance :

- FT-IR : Confirm ligand bonding via shifts in ν(C–N) and ν(C=S) bands.

- UV-Vis : Identify d-d transitions (e.g., 600–800 nm for square planar vs. tetrahedral geometries).

- EPR : Detect paramagnetic Cu(II) signals (g ~2.1 for tetragonal distortion) .

- XRD : Resolve crystal structure to confirm coordination mode (e.g., monodentate vs. bidentate ligand binding) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of this compound in catalytic or biological applications?

- Methodological Guidance :

- Solvent Effects : Test reactivity in polar (e.g., water, DMSO) vs. nonpolar solvents (e.g., toluene) using cyclic voltammetry to assess redox behavior. Copper dithiocarbamates show enhanced solubility in polar aprotic solvents, altering catalytic activity .

- pH Studies : Conduct kinetic assays in buffered solutions (pH 3–10). At low pH, ligand protonation may destabilize the complex, while high pH could promote hydroxide bridging .

- Example Application : Evaluate antimicrobial activity against E. coli (MIC assays) under varying pH to model environmental toxicity .

Q. What are the mechanistic implications of contradictory data in its redox behavior (e.g., Cu(II) ↔ Cu(I) transitions)?

- Methodological Guidance :

- Contradiction Resolution : Use X-ray absorption spectroscopy (XAS) to track oxidation state changes during reactions. Discrepancies may arise from incomplete ligand displacement or solvent-mediated redox shifts.

- Case Study : In catalytic thiol oxidation, conflicting reports on Cu(II) stability may stem from trace thiols acting as reductants. Include control experiments with radical scavengers (e.g., TEMPO) .

Q. How can computational modeling (DFT, MD) predict its interaction with biomolecules or environmental matrices?

- Methodological Guidance :

- DFT : Calculate ligand binding energies and frontier molecular orbitals to predict reactivity with proteins (e.g., albumin) or pollutants (e.g., heavy metals).

- MD Simulations : Model solvation dynamics in aqueous vs. lipid membranes to assess bioavailability.

- Validation : Cross-reference with experimental data (e.g., fluorescence quenching studies with tryptophan residues) .

Key Research Challenges

- Batch Consistency : Copper salts often exhibit variability in hydration states. Use thermogravimetric analysis (TGA) to quantify water content and standardize synthesis protocols .

- Ecotoxicity : Copper leaching in aquatic systems requires ICP-MS monitoring to comply with EPA guidelines (e.g., TSCA listings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.